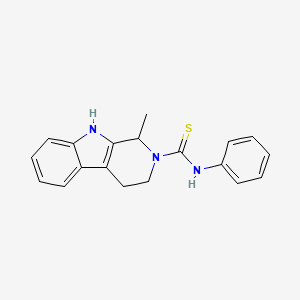

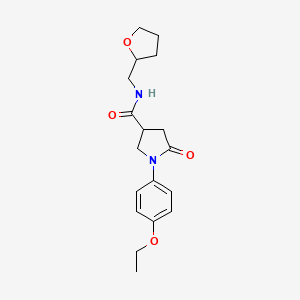

![molecular formula C19H21N3O5S B4014587 3-butoxy-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4014587.png)

3-butoxy-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide

Overview

Description

3-butoxy-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide is a complex organic compound that can be presumed to have applications in the field of medicinal chemistry or material science due to the presence of functional groups indicative of biological activity or specific chemical reactivity. Such compounds are often synthesized for their potential as pharmaceutical agents or for their unique physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, including amide bond formation, nitration, and alkylation. For instance, compounds with benzamide scaffolds can be synthesized through condensation reactions between amines and carboxylic acids or their derivatives, often requiring the use of activating agents or catalysts to improve yield and selectivity (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and intramolecular interactions such as hydrogen bonding. These structural insights are crucial for understanding the compound's reactivity and physical properties (Diana et al., 2019).

Chemical Reactions and Properties

Benzamide compounds can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, influenced by the electron-donating or withdrawing nature of substituents. The presence of a nitro group and amide linkage suggests potential for reduction reactions, and the creation of derivatives through reactions at the amide nitrogen or the aromatic ring (Cindrić et al., 2019).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, can be significantly affected by the compound's molecular structure. The presence of butoxy and methoxy groups suggests potential solubility in organic solvents, while the nitro and amide functionalities could influence the compound's boiling point and melting point through intermolecular hydrogen bonding (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of such a compound would be characterized by its reactivity towards various reagents, stability under different conditions, and the potential for undergoing oxidation-reduction reactions. The electron-withdrawing nitro group and the electron-donating methoxy group can influence the compound's reactivity in electrophilic and nucleophilic reactions, respectively (Naganagowda & Petsom, 2011).

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to 3-butoxy-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide have been synthesized and evaluated for their biological activities. For instance, quinones functionalized with o-aminoester groups have shown in vitro activity against Leishmania amazonensis and the human T-cell leukemia virus type 1 (HTLV-1), indicating their potential in treating infectious diseases and cancer (Valderrama et al., 2002).

Antimicrobial and Antifungal Applications

New substituted benzamides have demonstrated promising activity against mosquitoes, highlighting their potential as insecticides for controlling larval populations of disease vectors without causing significant harm to non-target organisms (Schaefer et al., 1978).

Antioxidative Potential

The antioxidative potential of novel nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides has been evaluated. These compounds exhibit significant antioxidant capacity, as determined by DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. The results underscore their potential as antioxidants, with some compounds showing more potent activity than standard references (Cindrić et al., 2019).

Corrosion Inhibition

Benzamide derivatives have also been studied for their corrosion inhibition properties on mild steel in acidic environments. The presence of electron-donating or withdrawing substituents significantly influences their inhibition efficiency, demonstrating the utility of these compounds in materials science and engineering applications (Mishra et al., 2018).

properties

IUPAC Name |

3-butoxy-N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-3-4-10-27-15-7-5-6-13(11-15)18(23)21-19(28)20-16-9-8-14(26-2)12-17(16)22(24)25/h5-9,11-12H,3-4,10H2,1-2H3,(H2,20,21,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMDHGNEEYLSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

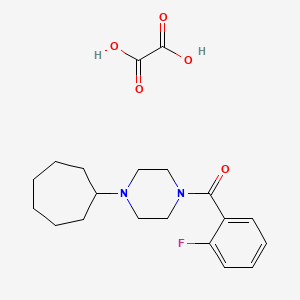

![3-(4-fluorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014512.png)

![N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4014516.png)

![N-(2-ethylhexyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4014526.png)

![N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4014538.png)

![methyl [2-({[4-(diethylamino)phenyl]amino}carbonyl)phenoxy]acetate](/img/structure/B4014544.png)

![4-[3-(4-methoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4014554.png)

![N-benzyl-2-nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]aniline](/img/structure/B4014560.png)

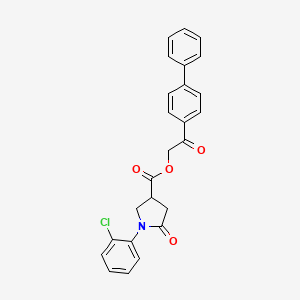

![8-[(4-ethoxy-1-naphthyl)methylene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B4014566.png)

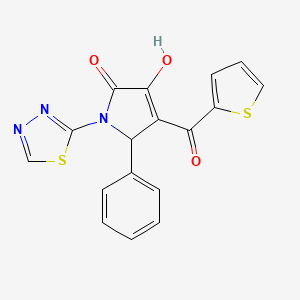

![ethyl 2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4014567.png)